molecular formula C17H15NO5 B14295992 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- CAS No. 115043-98-6

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-

Cat. No.: B14295992
CAS No.: 115043-98-6
M. Wt: 313.30 g/mol
InChI Key: ITRAGDODVWDDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on one phenyl ring and a nitro group on the other, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-phenyl-: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-: Similar structure but with the nitro group in a different position, affecting its properties.

    2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-: Another positional isomer with distinct characteristics.

Uniqueness

The presence of both methoxy and nitro groups in 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- makes it unique in terms of its chemical reactivity and potential biological activities. The specific positioning of these groups can significantly influence its interactions with molecular targets and its overall properties.

Properties

CAS No.

115043-98-6

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15NO5/c1-22-14-7-8-15(17(11-14)23-2)16(19)9-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3

InChI Key

ITRAGDODVWDDEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.